molecular formula C16H18ClN3O B2461574 2-[(1-Benzylpiperidin-4-yl)oxy]-5-chloropyrimidine CAS No. 2415456-50-5

2-[(1-Benzylpiperidin-4-yl)oxy]-5-chloropyrimidine

Cat. No.: B2461574
CAS No.: 2415456-50-5
M. Wt: 303.79
InChI Key: IOBLJOGIZFJVRQ-UHFFFAOYSA-N
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Description

2-[(1-Benzylpiperidin-4-yl)oxy]-5-chloropyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzylpiperidin-4-yl)oxy]-5-chloropyrimidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed by the reaction of benzylamine with a suitable aldehyde or ketone, followed by cyclization.

    Attachment of the Pyrimidine Ring: The piperidine derivative is then reacted with a chloropyrimidine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzylpiperidin-4-yl)oxy]-5-chloropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include lithium aluminum hydride and sodium borohydride.

    Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-[(1-Benzylpiperidin-4-yl)oxy]-5-chloropyrimidine involves its interaction with specific molecular targets in the central nervous system. It is believed to act as an antagonist or inverse agonist at histamine H3 receptors, thereby modulating the release of neurotransmitters such as histamine, acetylcholine, and dopamine . This modulation can lead to various pharmacological effects, including improved cognitive function and reduced symptoms of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Benzylpiperidin-4-yl)oxy]-5-chloropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct pharmacological properties. The presence of the chlorine atom may influence its binding affinity and selectivity for certain molecular targets compared to its fluorinated or other analogs.

Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)oxy-5-chloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c17-14-10-18-16(19-11-14)21-15-6-8-20(9-7-15)12-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBLJOGIZFJVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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